N-Substitution Architecture: Tertiary Amide vs. Secondary Amide Hydrogen-Bond Donor Capacity
2-[Benzyl(propanoyl)amino]acetic acid bears both an N-benzyl and an N-propanoyl group on the glycine nitrogen, forming a fully substituted tertiary amide that eliminates the secondary amide N–H donor present in simpler N-acyl glycines such as N-(3-phenylpropanoyl)glycine (CAS 56613-60-6). This structural difference abolishes one hydrogen-bond donor (HBD), reducing the total HBD count from 2 to 1 while preserving the carboxylic acid donor. In related N-benzyl glycine series evaluated as glycine transporter (GlyT) inhibitors, the N-benzyl substituent was shown to occupy a lipophilic pocket, with the absence of the amide N–H altering selectivity profiles; patent disclosures of N-benzyl-N-acyl glycine derivatives explicitly claim improved CNS penetration attributable to reduced hydrogen-bonding capacity [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (carboxylic acid O–H only; tertiary amide has no N–H) |
| Comparator Or Baseline | N-(3-phenylpropanoyl)glycine (CAS 56613-60-6): 2 HBD (carboxylic acid O–H + secondary amide N–H) |
| Quantified Difference | ΔHBD = −1 (50% reduction in HBD count) |
| Conditions | Structural analysis based on connectivity; hydrogen-bond donor count per Lipinski rule-of-five definition |
Why This Matters
A reduction in hydrogen-bond donor count is a well-established strategy for improving passive membrane permeability and blood–brain barrier penetration, directly influencing procurement decisions for CNS-targeted screening libraries.
- [1] US Patent US4738803A. Amino acid derivatives and their use as antidepressives and hypotensive agents. Filed 1986, published 1988. Claims N-benzyl-N-acyl glycine derivatives with specified substitution patterns for CNS indications. View Source
